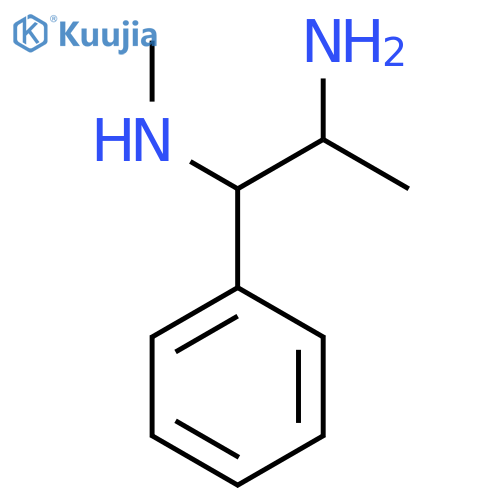Cas no 35781-32-9 ((2-Amino-1-phenylpropyl)(methyl)amine)

(2-Amino-1-phenylpropyl)(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (2-amino-1-phenylpropyl)(methyl)amine
- EN300-7435884
- 35781-32-9
- (2-Amino-1-phenylpropyl)(methyl)amine
-
- インチ: 1S/C10H16N2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-8,10,12H,11H2,1-2H3
- InChIKey: GDMKRRBUUVJNFW-UHFFFAOYSA-N
- ほほえんだ: N(C)C(C1C=CC=CC=1)C(C)N
計算された属性
- せいみつぶんしりょう: 164.131348519g/mol
- どういたいしつりょう: 164.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 38Ų
(2-Amino-1-phenylpropyl)(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7435884-10.0g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 10.0g |
$6390.0 | 2024-05-23 | |
| Enamine | EN300-7435884-0.5g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 0.5g |
$1158.0 | 2024-05-23 | |
| 1PlusChem | 1P028JX4-50mg |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 50mg |
$487.00 | 2024-05-04 | |
| Enamine | EN300-7435884-1.0g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 1.0g |
$1485.0 | 2024-05-23 | |
| Enamine | EN300-7435884-5.0g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 5.0g |
$4309.0 | 2024-05-23 | |
| Enamine | EN300-7435884-2.5g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 2.5g |
$2912.0 | 2024-05-23 | |
| Enamine | EN300-7435884-0.05g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 0.05g |
$344.0 | 2024-05-23 | |
| Enamine | EN300-7435884-0.1g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 0.1g |
$515.0 | 2024-05-23 | |
| Enamine | EN300-7435884-0.25g |
(2-amino-1-phenylpropyl)(methyl)amine |
35781-32-9 | 95% | 0.25g |
$735.0 | 2024-05-23 |
(2-Amino-1-phenylpropyl)(methyl)amine 関連文献
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
(2-Amino-1-phenylpropyl)(methyl)amineに関する追加情報
Introduction to CAS No. 35781-32-9: (2-Amino-1-phenylpropyl)(methyl)amine
The compound with CAS No. 35781-32-9, commonly referred to as (2-Amino-1-phenylpropyl)(methyl)amine, is a significant organic compound in the field of chemistry and pharmaceuticals. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. In this article, we will delve into its properties, synthesis, applications, and recent advancements in research.
Chemical Structure and Properties
(2-Amino-1-phenylpropyl)(methyl)amine is an organic compound characterized by its amine functional group and a phenyl substituent. The molecule consists of a phenyl ring attached to a propyl chain, which is further substituted with an amino group and a methyl group. This structure contributes to its versatility in chemical reactions and biological interactions.
The compound exhibits a melting point of approximately -40°C and a boiling point around 140°C under standard conditions. Its solubility in water is moderate, making it suitable for various aqueous-based reactions. The molecular weight of (2-Amino-1-phenylpropyl)(methyl)amine is 165.24 g/mol, with a molecular formula of C9H15N2.
Synthesis and Manufacturing
The synthesis of (2-Amino-1-phenylpropyl)(methyl)amine typically involves the reaction of phenylalanine derivatives with methylating agents under specific conditions. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for industrial applications.
One notable approach involves the use of enzymatic catalysts to facilitate the formation of the amine bond, ensuring high specificity and reducing byproduct formation. This method aligns with the growing trend toward sustainable and eco-friendly manufacturing processes in the chemical industry.
Applications in Pharmaceuticals and Biotechnology
(2-Amino-1-phenylpropyl)(methyl)amine has found extensive use in the pharmaceutical sector as an intermediate in drug synthesis. Its role as a building block for complex molecules has been pivotal in developing new therapeutic agents.
Recent studies have highlighted its potential as a precursor for bioactive compounds targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers have explored its ability to modulate neurotransmitter systems, offering promising leads for drug development.
In addition to pharmaceuticals, this compound is employed in peptide synthesis due to its amine functionality, which facilitates the formation of peptide bonds under mild conditions.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of (2-Amino-1-phenylpropyl)(methyl)amine is crucial for sustainable practices. Studies indicate that it undergoes biodegradation under aerobic conditions, reducing its persistence in aquatic environments.
Safety data sheets (SDS) classify this compound as non-toxic when handled appropriately; however, prolonged exposure may cause irritation to eyes and skin. Proper personal protective equipment (PPE) should be used during handling to ensure worker safety.
Efforts are ongoing to develop greener synthesis pathways that minimize waste generation and energy consumption, aligning with global sustainability goals.
Conclusion
CAS No. 35781-32-9, or (2-Amino-1-phenylpropyl)(methyl)amine, stands as a versatile compound with diverse applications across multiple industries. Its unique chemical properties make it an invaluable tool in pharmaceutical research and chemical manufacturing.
Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in advancing scientific knowledge and technological innovation.
35781-32-9 ((2-Amino-1-phenylpropyl)(methyl)amine) 関連製品
- 2728727-78-2((1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)
- 873380-90-6(1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one)
- 2138079-32-8(2-fluoro-2-{5H,6H,8H-1,2,4triazolo3,4-c1,4oxazin-3-yl}acetic acid)
- 62983-70-4(DI-beta-D-Xylopyranosylamine)
- 1359509-93-5(methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate)
- 1339387-68-6(N-(1-amino-2-methylpropan-2-yl)-2-cyclopropylacetamide)
- 1101099-76-6(tert-butyl 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate)
- 1261826-36-1(Ethyl 3-(2'-chloro-4'-iodophenyl)propionate)
- 922937-49-3(N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}ethanediamide)
- 1806443-14-0(2-Iodo-4-(2-oxopropyl)mandelic acid)




